

# Application Note: Comprehensive Analytical Characterization of 5'-Chloro-2'-hydroxy-3'-nitroacetophenone

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## Compound of Interest

**Compound Name:** 5'-Chloro-2'-hydroxy-3'-nitroacetophenone

**Cat. No.:** B1630353

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## Introduction

**5'-Chloro-2'-hydroxy-3'-nitroacetophenone** is a substituted ortho-hydroxy aryl ketone that serves as a valuable intermediate in the synthesis of various heterocyclic compounds, including chromene derivatives.<sup>[1]</sup> Its molecular structure, featuring a halogen, a nitro group, a hydroxyl group, and a ketone, imparts specific chemical reactivity and makes it a key building block in medicinal chemistry and material science.

The rigorous characterization of this compound is paramount to ensure its identity, purity, and stability, which are critical parameters for its use in subsequent research and development activities. Inconsistencies in material quality can lead to failed syntheses, impure final products, and unreliable biological data. This guide provides a multi-faceted analytical approach, detailing robust protocols for the comprehensive characterization of **5'-Chloro-2'-hydroxy-3'-nitroacetophenone** using a suite of complementary analytical techniques. The methodologies are designed to provide orthogonal data, ensuring the highest confidence in the material's quality and structural integrity.

## Physicochemical Properties

A foundational understanding of the physicochemical properties of **5'-Chloro-2'-hydroxy-3'-nitroacetophenone** is essential for the rational design of analytical methods, including the

selection of appropriate solvents and instrumental conditions.

Property	Value	Source
Chemical Name	1-(5-chloro-2-hydroxy-3-nitrophenyl)ethanone	[2]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> ClNO <sub>4</sub>	[2][3]
Molecular Weight	215.59 g/mol	[2]
Appearance	White to Yellow to Orange powder/crystal	[3]
Melting Point	132-135 °C	[1][3]
CAS Number	84942-40-5	[1][3]

## Chromatographic Analysis for Purity and Quantification

Chromatographic methods are indispensable for separating the target analyte from impurities, byproducts, and starting materials, thereby enabling accurate purity assessment and quantification.

### High-Performance Liquid Chromatography (HPLC)

**Expertise & Rationale:** HPLC is the premier technique for analyzing non-volatile and thermally labile compounds like **5'-Chloro-2'-hydroxy-3'-nitroacetophenone**.<sup>[4]</sup> A reversed-phase method is chosen due to the compound's moderate polarity. The C18 stationary phase provides excellent hydrophobic interaction, while an acidified aqueous-organic mobile phase ensures good peak shape by suppressing the ionization of the phenolic hydroxyl group. UV detection is ideal, given the presence of a strong chromophore in the molecule.

**Experimental Protocol:** Reversed-Phase HPLC-UV

- Instrumentation: Standard HPLC system with a UV detector.

- Sample Preparation: Accurately weigh 10 mg of the sample and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of approximately 50 µg/mL.
- Chromatographic Conditions:
  - Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
  - Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v).[5][6]
  - Flow Rate: 1.0 mL/min.
  - Injection Volume: 10 µL.
  - Column Temperature: 30 °C.
  - Detection: UV at 254 nm.
- Analysis: Inject the prepared sample. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. For quantification, a calibration curve should be prepared using certified reference standards.

Table of HPLC Parameters

Parameter	Condition
Column	C18 (4.6 x 150 mm, 5 µm)
Mobile Phase	Acetonitrile : 0.1% H <sub>3</sub> PO <sub>4</sub> in H <sub>2</sub> O (60:40)
Flow Rate	1.0 mL/min
Temperature	30 °C
Injection Volume	10 µL
Detection	UV, 254 nm

### HPLC Analysis Workflow

Caption: Workflow for HPLC purity analysis.

## Gas Chromatography-Mass Spectrometry (GC-MS)

**Expertise & Rationale:** GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile compounds. While the melting point of **5'-Chloro-2'-hydroxy-3'-nitroacetophenone** is relatively high, it is amenable to GC analysis. This technique is particularly useful for detecting volatile organic impurities that might be missed by HPLC. The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern. An electron capture detector (ECD) is a highly sensitive alternative for detecting halogenated and nitro-containing compounds.[\[7\]](#)

Experimental Protocol: GC-MS Analysis

- **Instrumentation:** GC system coupled to a Mass Spectrometer.
- **Sample Preparation:** Prepare a 1 mg/mL solution of the sample in a suitable solvent like Acetone or Ethyl Acetate.
- **GC-MS Conditions:**
  - Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness).
  - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  - Inlet: Splitless mode, 250 °C.
  - Oven Program: Initial temperature of 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
  - MS Transfer Line: 280 °C.
  - Ion Source: 230 °C.
  - Ionization: Electron Ionization (EI) at 70 eV.
  - Scan Range: 40-350 m/z.

- Analysis: Inject the sample. Identify the main peak by its retention time and mass spectrum. Search the resulting mass spectrum against a library (e.g., NIST) and analyze the fragmentation pattern to confirm the structure.

Table of GC-MS Parameters

Parameter	Condition
Column	DB-5ms (30 m x 0.25 mm, 0.25 $\mu$ m)
Carrier Gas	Helium (1.2 mL/min)
Inlet Temp.	250 °C (Splitless)
Oven Program	100°C (2 min), then 15°C/min to 280°C (5 min)
Ionization	EI, 70 eV
Scan Range	40-350 m/z

### GC-MS Analysis Workflow

Caption: Workflow for GC-MS identity confirmation.

## Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques probe the molecular structure at a fundamental level, providing irrefutable evidence of the compound's identity and functional group composition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Expertise & Rationale:** NMR is the most powerful technique for unambiguous structure determination.<sup>[8]</sup>  $^1\text{H}$  NMR reveals the number and electronic environment of protons, while  $^{13}\text{C}$  NMR provides a map of the carbon framework. The combination of chemical shifts, integration, and coupling patterns allows for a complete assignment of the molecular structure. Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) is a suitable solvent due to its ability to dissolve the compound and the fact that the acidic phenolic proton is often observable.

Experimental Protocol:  $^1\text{H}$  and  $^{13}\text{C}$  NMR

- Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of DMSO-d<sub>6</sub>.
- Instrumentation: 300 MHz (or higher) NMR spectrometer.
- Acquisition: Record standard <sup>1</sup>H and <sup>13</sup>C{<sup>1</sup>H} spectra at room temperature.
- Data Interpretation: Analyze chemical shifts ( $\delta$ ), coupling constants (J), and integrations. Compare the observed spectra with the expected pattern for the proposed structure.

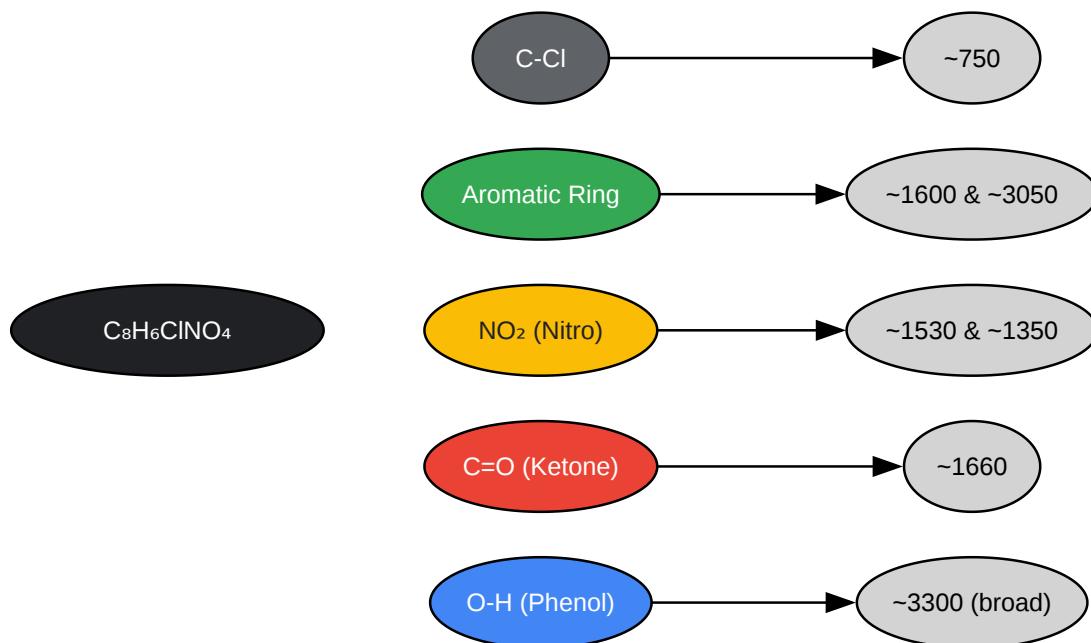
#### Predicted NMR Data (in DMSO-d<sub>6</sub>)

Nucleus	Predicted $\delta$ (ppm)	Multiplicity	Assignment
<sup>1</sup> H	~11.0 - 12.0	broad singlet	Ar-OH
~8.2	doublet	Ar-H (ortho to NO <sub>2</sub> )	
~8.0	doublet	Ar-H (ortho to Cl)	
~2.6	singlet	-COCH <sub>3</sub>	
<sup>13</sup> C	~200	singlet	C=O
~155	singlet	Ar-C-OH	
~140	singlet	Ar-C-NO <sub>2</sub>	
~130-135	multiple	Ar-C-H	
~120-125	multiple	Ar-C-Cl, Ar-C-COCH <sub>3</sub>	
~28	singlet	-COCH <sub>3</sub>	

Note: Actual chemical shifts may vary based on solvent and concentration.

#### NMR Structure-Spectrum Relationship

<sup>1</sup> H NMR Signals									
	-11.5 ppm (s, 1H, OH)	-8.2 ppm (d, 1H, ArH)	-8.0 ppm (d, 1H, ArH)	-2.6 ppm (s, 3H, CH <sub>3</sub> )					

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Caption: Mapping functional groups to IR bands.

## UV-Visible Spectrophotometry

**Expertise & Rationale:** UV-Vis spectrophotometry measures the electronic transitions within a molecule and is particularly sensitive to conjugated systems. [5] The extended  $\pi$ -system of the substituted aromatic ring in **5'-Chloro-2'-hydroxy-3'-nitroacetophenone** results in strong UV absorbance. This technique provides a simple, robust method for quantification and can serve as a quick identity check.

## Experimental Protocol: UV-Vis Analysis

- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Solvent: Spectroscopic grade methanol.
- $\lambda_{\text{max}}$  Determination: Prepare a dilute solution (~10  $\mu\text{g/mL}$ ) of the sample in methanol. Scan the absorbance from 200 to 400 nm against a methanol blank to determine the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ). For similar nitroacetophenones, strong absorbance is expected. [9]4. Quantitative Analysis:
  - Prepare a stock solution of known concentration (e.g., 100  $\mu\text{g/mL}$ ) in methanol.
  - Create a series of calibration standards (e.g., 2, 5, 10, 15, 20  $\mu\text{g/mL}$ ) by serial dilution.
  - Measure the absorbance of each standard at the predetermined  $\lambda_{\text{max}}$ .
  - Plot a calibration curve of Absorbance vs. Concentration.
  - Measure the absorbance of the unknown sample (prepared to fall within the calibration range) and determine its concentration from the curve.

## UV-Vis Quantitative Analysis Workflow

Caption: Workflow for UV-Vis quantification.

## Integrated Analytical Strategy

No single technique provides a complete picture. The true power of analytical characterization lies in the integration of orthogonal methods. The identity of **5'-Chloro-2'-hydroxy-3'-nitroacetophenone** is definitively established by NMR and MS, with functional group confirmation from FT-IR. Purity is primarily assessed by HPLC, which separates and quantifies impurities, while GC-MS can identify volatile contaminants. UV-Vis provides a simple and rapid method for routine quantification once the material's identity and purity have been established.

## Summary of Analytical Techniques and Their Roles

Analytical Goal	Primary Technique	Confirmatory Technique(s)
Identity	NMR Spectroscopy	GC-MS, FT-IR
Purity	HPLC	GC-MS
Quantification	HPLC	UV-Vis Spectrophotometry
Structure	NMR Spectroscopy	X-ray Crystallography (absolute)

This comprehensive suite of protocols ensures that **5'-Chloro-2'-hydroxy-3'-nitroacetophenone** can be thoroughly characterized, providing researchers and developers with the high-quality, reliable data needed to advance their scientific objectives.

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## Sources

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